
Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate
描述
Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group, a dimethoxy-substituted pyridyl ring, and a methyl group attached to the benzoate core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary alcohols.
科学研究应用
Chemistry: Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized benzoates.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with anti-inflammatory, anti-cancer, or antimicrobial properties. Researchers are exploring its efficacy and safety profiles in preclinical studies.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymer additives.
作用机制
The mechanism of action of Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The dimethoxy-pyridyl moiety may enhance binding affinity and specificity towards certain biological targets.
相似化合物的比较
- Methyl 2-(chloromethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methyl-benzoate
- Methyl 2-(iodomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methyl-benzoate
- Methyl 2-(hydroxymethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methyl-benzoate
Comparison: Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the dimethoxy-pyridyl ring enhances the compound’s potential for biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C17H18BrNO4 |
|---|---|
分子量 |
380.2 g/mol |
IUPAC 名称 |
methyl 2-(bromomethyl)-4-(5,6-dimethoxypyridin-3-yl)-6-methylbenzoate |
InChI |
InChI=1S/C17H18BrNO4/c1-10-5-11(6-12(8-18)15(10)17(20)23-4)13-7-14(21-2)16(22-3)19-9-13/h5-7,9H,8H2,1-4H3 |
InChI 键 |
WUPHTRWEWDQGKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C(=O)OC)CBr)C2=CC(=C(N=C2)OC)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride](/img/structure/B8449720.png)
![6-Chloro-8-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8449725.png)
![2-[(4-Nitrophenyl)methyl]triazole](/img/structure/B8449729.png)
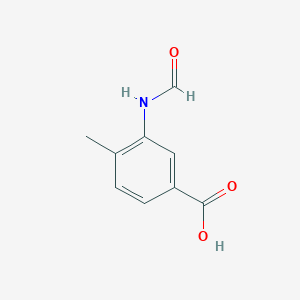
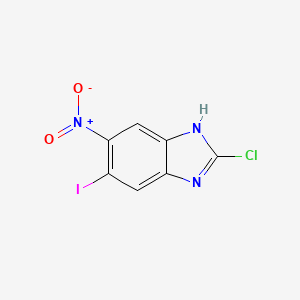
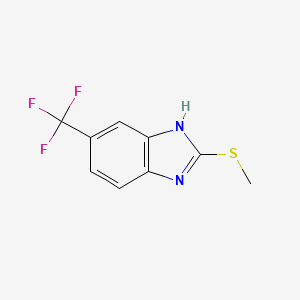
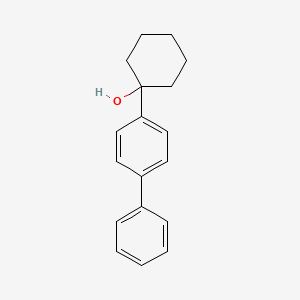
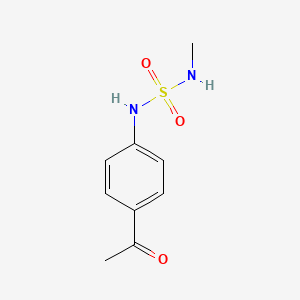
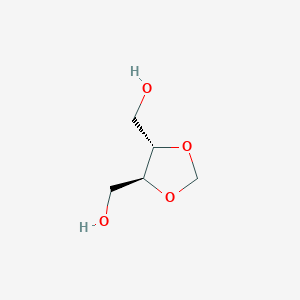
![2-(Pyridin-3-yl)-4-phenethylamino-6-methyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8449766.png)
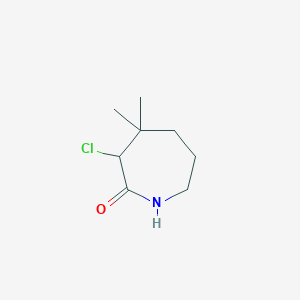

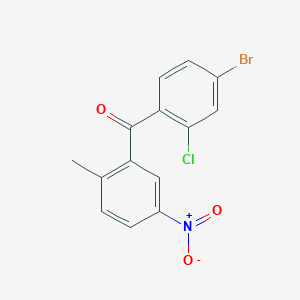
![2-Chloro-1-[1-(4-chlorophenyl)cyclobutyl]ethanone](/img/structure/B8449784.png)
